18-methoxycoronaridinate 2-Hydroxyethylamide
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Overview
Description
18-Methoxycoronaridinate 2-Hydroxyethylamide is a synthetic derivative of ibogaine, a naturally occurring psychoactive substance found in plants of the Apocynaceae family. This compound has been developed to explore its potential therapeutic applications, particularly in the field of addiction treatment. It is known for its ability to interact with various neurotransmitter systems in the brain, making it a subject of interest in pharmacological research .
Preparation Methods
The synthesis of 18-Methoxycoronaridinate 2-Hydroxyethylamide involves several steps, starting with the extraction of ibogaine from natural sources. The synthetic route typically includes the following steps:
Extraction and Purification: Ibogaine is extracted from the root bark of the Tabernanthe iboga plant and purified.
Methoxylation: The ibogaine is then methoxylated to produce 18-methoxycoronaridine.
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing yield and purity.
Chemical Reactions Analysis
18-Methoxycoronaridinate 2-Hydroxyethylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce demethylated compounds.
Scientific Research Applications
18-Methoxycoronaridinate 2-Hydroxyethylamide has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of ibogaine derivatives and their interactions with various chemical reagents.
Biology: The compound is studied for its effects on neurotransmitter systems, particularly its interaction with nicotinic acetylcholine receptors.
Mechanism of Action
The mechanism of action of 18-Methoxycoronaridinate 2-Hydroxyethylamide involves its interaction with several molecular targets:
Nicotinic Acetylcholine Receptors: It acts as an antagonist at the α3β4 nicotinic acetylcholine receptors, which are involved in the reward pathways of the brain.
NMDA Receptors: The compound also exhibits antagonistic activity at NMDA receptors, which play a role in synaptic plasticity and memory function.
Opioid Receptors: It has a weaker effect on opioid receptors compared to its parent compound, ibogaine, but still shows some affinity for the kappa opioid receptor.
Comparison with Similar Compounds
18-Methoxycoronaridinate 2-Hydroxyethylamide can be compared with other similar compounds, such as:
18-Methoxycoronaridine: Both compounds are derivatives of ibogaine, but this compound has a higher potency and different receptor affinities.
18-Methylaminocoronaridine: This compound is another ibogaine derivative with similar anti-addictive properties but differs in its chemical structure and receptor interactions.
Coronaridine: The parent compound from which these derivatives are synthesized, coronaridine, has a broader range of biological activities but lower specificity for nicotinic acetylcholine receptors.
Properties
Molecular Formula |
C23H31N3O3 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
(1S,17R,18S)-N-(2-hydroxyethyl)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxamide |
InChI |
InChI=1S/C23H31N3O3/c1-29-11-7-16-12-15-13-23(22(28)24-8-10-27)20-18(6-9-26(14-15)21(16)23)17-4-2-3-5-19(17)25-20/h2-5,15-16,21,25,27H,6-14H2,1H3,(H,24,28)/t15?,16-,21-,23+/m0/s1 |
InChI Key |
RPYHLEHPZWHJIE-NVVKDKPXSA-N |
Isomeric SMILES |
COCC[C@H]1CC2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)NCCO |
Canonical SMILES |
COCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)NCCO |
Origin of Product |
United States |
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